[1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic naming of [1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and ring systems. The official International Union of Pure and Applied Chemistry name for this compound is 1-cyclopropyl-2-(3,5-dichlorophenoxy)-N-methylethanamine, which accurately reflects the structural hierarchy and substitution pattern present in the molecule. The nomenclature system prioritizes the ethanamine backbone as the parent chain, with the cyclopropyl group occupying the 1-position and the dichlorophenoxy moiety attached at the 2-position. The N-methyl designation indicates the presence of a methyl substituent on the nitrogen atom, distinguishing this compound as a secondary amine rather than a primary amine.
Alternative systematic names include cyclopropanemethanamine, α-[(3,5-dichlorophenoxy)methyl]-N-methyl-, which emphasizes the cyclopropane ring as the starting point for nomenclature. This naming convention provides additional insight into the molecular connectivity by highlighting the methylene bridge between the cyclopropane ring and the amino group. The Chemical Abstracts Service registry number 1379811-63-8 serves as the unique identifier for this specific chemical structure in chemical databases and literature. The molecular formula C12H15Cl2NO encompasses twelve carbon atoms, fifteen hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom, providing the fundamental compositional information necessary for structural determination and analysis.
| Property | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 1-cyclopropyl-2-(3,5-dichlorophenoxy)-N-methylethanamine |
| Alternative Name | Cyclopropanemethanamine, α-[(3,5-dichlorophenoxy)methyl]-N-methyl- |
| Chemical Abstracts Service Number | 1379811-63-8 |
| Molecular Formula | C12H15Cl2NO |
| Average Molecular Mass | 260.158 Daltons |
| Monoisotopic Mass | 259.053069 Daltons |
Properties
IUPAC Name |
1-cyclopropyl-2-(3,5-dichlorophenoxy)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-15-12(8-2-3-8)7-16-11-5-9(13)4-10(14)6-11/h4-6,8,12,15H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPHGARBJRUKSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(COC1=CC(=CC(=C1)Cl)Cl)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501165319 | |
| Record name | Cyclopropanemethanamine, α-[(3,5-dichlorophenoxy)methyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379811-63-8 | |
| Record name | Cyclopropanemethanamine, α-[(3,5-dichlorophenoxy)methyl]-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanemethanamine, α-[(3,5-dichlorophenoxy)methyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Cyclopropylethyl Building Blocks
A patented process for preparing cyclopropylethyne intermediates, which are precursors to cyclopropyl ethylamines, involves:
- Chlorination of 1-cyclopropylethanone with dichlorotriaryl or dichlorotrialkyl phosphoranes in the presence of a tertiary amine base in an inert solvent, producing 1-chloro-1-cyclopropylethene. This intermediate is thermally and hydrolytically stable, addressing issues with earlier unstable intermediates like 1,1-dichloro-1-cyclopropylethane.
- Subsequent dehydrochlorination of 1-chloro-1-cyclopropylethene with a strong base (e.g., sodium hydroxide in dimethyl sulfoxide) to yield cyclopropylethyne.
This process avoids expensive pyrophoric reagents and is scalable for industrial production.
Synthesis of Non-Racemic Cyclopropyl Alkyl Amines
Another scalable synthetic route for optically active 1-cyclopropylalkyl-1-amines involves:
- Condensation of cyclopropyl methyl ketone with a chiral amine such as S-(−)-α-phenylethylamine to form an imine intermediate.
- Reduction of the imine to the corresponding secondary amine.
- Debenzylation or deprotection to yield the primary amine.
This method employs Lewis acid catalysis in solvents like tetrahydrofuran or isopropanol, allowing for stereochemical control and suitability for large-scale industrial synthesis.
Methylation to Form the Methylamine Derivative
The final step involves methylation of the amine nitrogen:
- Alkylation using methyl iodide or methyl bromide under anhydrous conditions.
- Solvents such as tetrahydrofuran or dimethylformamide are employed to maintain reaction efficiency.
- The reaction is carefully controlled to prevent over-alkylation or side reactions.
Purification is typically performed by recrystallization or chromatographic techniques to achieve high purity of the final [1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine.
Summary Table of Key Preparation Steps
Research Findings and Considerations
- The use of stable intermediates such as 1-chloro-1-cyclopropylethene improves thermal and hydrolytic stability, facilitating scale-up and reducing decomposition risks.
- Employing chiral amines and Lewis acid catalysis enables the preparation of enantiomerically enriched cyclopropyl alkyl amines, which is important for biological activity.
- The nucleophilic substitution step requires careful control of base strength and solvent to optimize yield and minimize side reactions.
- Methylation under anhydrous conditions avoids quaternization or multiple alkylations, which can complicate purification.
Chemical Reactions Analysis
Types of Reactions
[1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of phenoxyacetamides have shown efficacy against various bacterial strains, including Pseudomonas aeruginosa . The mechanism often involves inhibition of bacterial secretion systems, which are crucial for virulence.
Anticancer Potential
Studies have demonstrated that certain analogs can induce apoptosis in cancer cells. For example, thiazole derivatives linked to phenoxy groups have been reported to exhibit cytotoxic effects against human cancer cell lines . The structure-activity relationship (SAR) studies suggest that modifications to the phenoxy group can enhance anticancer activity.
Neurological Disorders
There is emerging evidence that compounds similar to [1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine may have anticonvulsant properties. Research on related thiazole compounds has shown significant efficacy in seizure models, suggesting potential applications in treating epilepsy .
Case Study 1: Antimicrobial Efficacy
A study focused on the synthesis of phenoxyacetamide derivatives demonstrated that specific modifications led to increased potency against Pseudomonas aeruginosa. The compound was tested using a secretion assay that measures the inhibition of virulence factor release. Results indicated that certain derivatives inhibited secretion by over 50%, showcasing their potential as therapeutic agents against resistant bacterial strains .
Case Study 2: Anticancer Activity
In another investigation, a series of thiazole-phenoxy hybrids were synthesized and evaluated for their anticancer activity against various cell lines. The most promising candidate exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a novel anticancer agent .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals critical insights into how structural modifications impact biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Cyclopropyl Group | Enhances binding affinity |
| Dichlorophenoxy Substitution | Increases antimicrobial potency |
| Amine Functionality | Essential for receptor interaction |
Mechanism of Action
The mechanism of action of [1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog: Methyl 1-[[(E)-[2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methylideneamino]-methylamino]cyclopentane-1-carboxylate hydrochloride
- Key Differences: Replaces the cyclopropane ring with a cyclopentane ring. Substitutes 3,5-dichlorophenoxy with a 2,3-difluoro-4-methoxyethylaminoethoxy phenyl group. Includes an additional ester functional group.
- Data :
- Implications: The larger molecular weight and polar substituents (methoxyethylamino, ester) likely enhance solubility but reduce membrane permeability compared to the target compound.
Structural Analog: 1-Cyclopropyl-2-((2,5-dimethylphenyl)thio)ethan-1-one
- Key Differences: Replaces the 3,5-dichlorophenoxy group with a 2,5-dimethylphenylthio group. Features a ketone instead of a methylamine.
- Data :
- Implications: The thioether linkage may increase metabolic stability compared to the ether linkage in the target compound.
Structural Analog: (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine
- Key Differences: Replaces the cyclopropane with a pyridine ring. Substitutes 3,5-dichlorophenoxy with 3,5-difluorophenyl and adds bromine on the pyridine.
- Data :
- Implications : The pyridine ring and difluorophenyl group may enhance aromatic stacking interactions in drug-receptor binding, while bromine could introduce steric hindrance.
Functional Group Analog: [(3,5-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine
- Key Differences: Replaces the cyclopropane-phenoxyethyl chain with a simpler benzyl-dimethylaminoethyl group.
- Data :
Comparative Data Table
Research Implications and Challenges
- Synthesis Complexity : The cyclopropane ring in the target compound may require specialized synthetic routes (e.g., Simmons-Smith cyclopropanation), whereas analogs with larger rings (e.g., cyclopentane) are more straightforward to synthesize .
- Bioactivity: Dichlorophenoxy and difluorophenyl groups are associated with antimicrobial and CNS activity, but bromine/pyridine substitutions (as in ) may redirect therapeutic applications.
Biological Activity
[1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group linked to a dichlorophenoxyethyl moiety, which is significant for its interaction with biological targets. The presence of the dichlorophenoxy group may enhance binding affinity to specific receptors or enzymes, thereby influencing its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The dichlorophenoxy group can engage with active sites on receptors or enzymes, modulating their activity. This interaction can lead to alterations in signaling pathways associated with neurotransmission and cellular responses.
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways and contributing to its pharmacological effects.
Biological Activity Overview
Research has indicated that the compound exhibits several biological activities:
- Antipsychotic Effects : Similar compounds have shown potential as serotonin 2C (5-HT2C) receptor agonists, which are relevant in the context of treating mood disorders and psychosis. For instance, N-substituted (2-phenylcyclopropyl)methylamines were developed with selective agonistic properties at the 5-HT2C receptor, demonstrating significant antipsychotic-like activity in animal models .
- Anticonvulsant Properties : Compounds structurally similar to this compound have been evaluated for anticonvulsant activity. For example, thiazole derivatives showed promising results in seizure models due to their ability to modulate neurotransmitter systems .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antipsychotic | Selective agonism at 5-HT2C receptor | |
| Anticonvulsant | Modulation of neurotransmitter pathways | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Study: Antipsychotic Activity
A study on N-substituted (2-phenylcyclopropyl)methylamines demonstrated that certain derivatives exhibited high selectivity for the 5-HT2C receptor with EC50 values around 23 nM. These compounds showed no β-arrestin recruitment, indicating a unique mechanism of action that could be beneficial in developing antipsychotic medications .
Case Study: Anticonvulsant Activity
Research involving thiazole-linked compounds revealed that specific structural modifications enhanced anticonvulsant efficacy. For instance, compounds with electron-withdrawing groups on phenyl rings showed improved activity in seizure models, highlighting the importance of structure-activity relationships (SAR) in drug design .
Q & A
Q. What are the recommended synthetic routes for [1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine?
The synthesis typically involves multi-step organic reactions, starting with nucleophilic substitution to introduce the 3,5-dichlorophenoxy moiety, followed by cyclopropane ring formation. Key steps include:
- Substitution reaction : Reacting a chlorinated benzyl intermediate with cyclopropylmethylamine under basic conditions (e.g., K₂CO₃ in toluene) to form the amine backbone .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) is critical for isolating the target compound from byproducts .
- Characterization : Use NMR (¹H/¹³C), HPLC, and HRMS to confirm structure and purity. For example, HRMS data matching calculated values (e.g., [M+H]+ = 371.0924) ensures accuracy .
Q. What analytical techniques are essential for characterizing this compound?
- Spectroscopy : ¹H NMR (δ 7.2–6.8 ppm for aromatic protons, δ 2.8–3.1 ppm for methylamine protons) and ¹³C NMR (e.g., cyclopropyl carbons at δ 10–15 ppm) .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
- Mass spectrometry : HRMS (ESI) for exact mass confirmation (e.g., deviation < 2 ppm) .
Q. What are the known oxidation and degradation products of this compound?
Under oxidative conditions (e.g., KMnO₄/H⁺), the cyclopropyl group may form carboxylic acids, while the dichlorophenoxy moiety can yield ketones or quinones. Reduction (e.g., LiAlH₄) produces alcohols or secondary amines .
| Reaction Type | Major Products |
|---|---|
| Oxidation | Carboxylic acids, ketones |
| Reduction | Alcohols, secondary amines |
| Hydrolysis | Esters, amides (under acidic/basic conditions) |
Advanced Research Questions
Q. How can reaction yields be optimized when introducing the cyclopropyl group?
- Temperature control : Maintain −78°C during lithiation (e.g., using LDA) to prevent side reactions .
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency for cyclopropane ring formation .
- Solvent optimization : Use anhydrous THF or DMF to enhance intermediate stability . Recent studies report yields up to 65% using AI-driven retrosynthesis models to predict feasible routes .
Q. What strategies resolve discrepancies in reported biological activity (e.g., IC₅₀ values)?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for pH/temperature .
- Metabolic stability testing : Compare hepatic microsome data (e.g., human vs. rodent) to identify species-specific variations .
- Data normalization : Apply Hill equation adjustments to account for assay plate variability .
Q. How do structural modifications impact the compound’s receptor binding affinity?
- Substituent effects : Electron-withdrawing groups (e.g., Cl on phenyl) enhance σ1 receptor affinity, while bulkier cyclopropyl groups reduce off-target interactions .
- Conformational analysis : Molecular docking (e.g., AutoDock Vina) shows the methylamine sidechain adopts a gauche conformation, optimizing hydrogen bonding with active sites .
| Modification | Binding Affinity (Ki, nM) | Selectivity (σ1 vs. σ2) |
|---|---|---|
| 3,5-Dichlorophenoxy | 12.4 ± 1.2 | 15-fold |
| 4-Methylphenyl substitution | 45.3 ± 3.8 | 3-fold |
Methodological Considerations
Q. How to mitigate conflicting data on stability under varying pH conditions?
- Controlled degradation studies : Incubate the compound in buffers (pH 1–13) and monitor via LC-MS. For example, instability at pH < 3 correlates with amine protonation and cyclopropane ring cleavage .
- Stabilizers : Add antioxidants (e.g., BHT) to aqueous formulations to prevent radical-mediated degradation .
Q. What computational tools predict synthetic feasibility and reaction pathways?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
